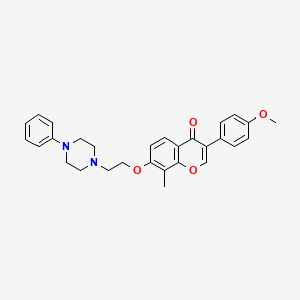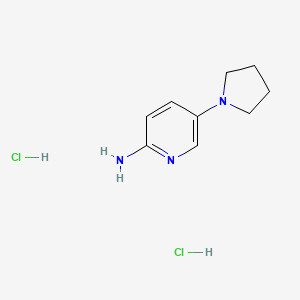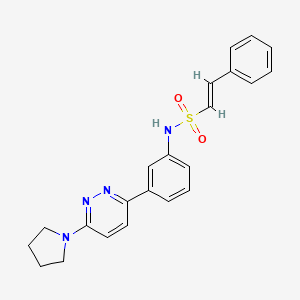
N-(1-cyanocyclohexyl)-2-(4,4-dicyclopropyl-2,5-dioxoimidazolidin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclohexyl)-2-(4,4-dicyclopropyl-2,5-dioxoimidazolidin-1-yl)acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is the main inhibitory neurotransmitter in the central nervous system, and its levels are regulated by GABA transaminase. Inhibition of this enzyme leads to increased levels of GABA, which can have a variety of effects on the brain and body.
Wirkmechanismus
N-(1-cyanocyclohexyl)-2-(4,4-dicyclopropyl-2,5-dioxoimidazolidin-1-yl)acetamide works by inhibiting the enzyme GABA transaminase, which converts GABA to succinic semialdehyde. This leads to increased levels of GABA in the brain, which can have a variety of effects on neuronal excitability and neurotransmitter release. GABA is the main inhibitory neurotransmitter in the brain, and its levels are critical for maintaining proper brain function.
Biochemical and Physiological Effects:
Increased levels of GABA in the brain can have a variety of effects on neuronal excitability and neurotransmitter release. GABA is involved in the regulation of sleep, anxiety, and mood, and its levels are critical for maintaining proper brain function. N-(1-cyanocyclohexyl)-2-(4,4-dicyclopropyl-2,5-dioxoimidazolidin-1-yl)acetamide has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models, which may be due to its ability to increase GABA levels in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyanocyclohexyl)-2-(4,4-dicyclopropyl-2,5-dioxoimidazolidin-1-yl)acetamide is a potent and selective inhibitor of GABA transaminase, which makes it an ideal tool for studying the effects of increased GABA levels in the brain. However, its potency and selectivity may also make it difficult to use in certain experiments, as it may have off-target effects on other enzymes or neurotransmitter systems. Additionally, its effects may be difficult to interpret in vivo, as increased GABA levels can have a variety of effects on neuronal excitability and neurotransmitter release.
Zukünftige Richtungen
There are many potential future directions for research on N-(1-cyanocyclohexyl)-2-(4,4-dicyclopropyl-2,5-dioxoimidazolidin-1-yl)acetamide. One area of interest is its potential use as a treatment for addiction, as increased GABA levels have been shown to reduce drug-seeking behavior in animal models. Another area of interest is its potential use as a treatment for epilepsy, as it has been shown to have anticonvulsant effects in animal models. Additionally, further studies are needed to better understand the effects of increased GABA levels on brain function, and to determine the potential risks and benefits of using N-(1-cyanocyclohexyl)-2-(4,4-dicyclopropyl-2,5-dioxoimidazolidin-1-yl)acetamide as a therapeutic agent.
Synthesemethoden
N-(1-cyanocyclohexyl)-2-(4,4-dicyclopropyl-2,5-dioxoimidazolidin-1-yl)acetamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of cyclohexanone with malononitrile to form a cyanoester intermediate, which is then reacted with cyclopropylamine to form the final product. The synthesis has been optimized to produce high yields of pure N-(1-cyanocyclohexyl)-2-(4,4-dicyclopropyl-2,5-dioxoimidazolidin-1-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclohexyl)-2-(4,4-dicyclopropyl-2,5-dioxoimidazolidin-1-yl)acetamide has been studied extensively for its potential use as a treatment for a variety of neurological and psychiatric disorders. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. It has also been studied as a potential treatment for addiction, as increased GABA levels have been shown to reduce drug-seeking behavior in animal models.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(4,4-dicyclopropyl-2,5-dioxoimidazolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c19-11-17(8-2-1-3-9-17)20-14(23)10-22-15(24)18(12-4-5-12,13-6-7-13)21-16(22)25/h12-13H,1-10H2,(H,20,23)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBIMIGLHLEXKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CN2C(=O)C(NC2=O)(C3CC3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-(4,4-dicyclopropyl-2,5-dioxoimidazolidin-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2741821.png)



![3-allyl-2-((2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2741832.png)

![3-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one](/img/structure/B2741834.png)

![1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)-1-(pyridin-3-ylmethyl)thiourea](/img/structure/B2741837.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide](/img/structure/B2741839.png)
![N-[[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxamide](/img/structure/B2741840.png)
![4-Ethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2741841.png)
